molecular formula C22H21N3O5S B2778401 N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 868214-42-0

N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2778401
CAS No.: 868214-42-0
M. Wt: 439.49
InChI Key: PVNTZTAUWMKKIC-UHFFFAOYSA-N
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Description

N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a synthetic organic compound that has garnered interest in various fields of science due to its intricate structure and potential applications. This compound features a furan ring, a hydroxyphenyl group, a pyrazole moiety, and an ethanesulfonamide segment, contributing to its multifaceted chemical behavior and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves several key steps:

  • Formation of the furan-2-carbonyl precursor.

  • Introduction of the hydroxyphenyl group via electrophilic aromatic substitution.

  • Cyclization to form the pyrazole ring, often via condensation reactions.

  • Sulfonamidation to introduce the ethanesulfonamide group under mild acidic conditions.

Industrial Production Methods: Industrial synthesis may employ more scalable approaches such as flow chemistry, using continuous reactors to maintain high throughput while minimizing reaction time and waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the hydroxyphenyl group, forming quinones under oxidative conditions.

  • Reduction: Reduction reactions can target the carbonyl group in the furan ring, potentially forming corresponding alcohols.

  • Substitution: The aromatic rings in the compound may undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like potassium permanganate or ceric ammonium nitrate.

  • Reduction: Typical reducing

Properties

IUPAC Name

N-[3-[2-(furan-2-carbonyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-2-31(28,29)24-16-8-5-7-15(13-16)18-14-19(17-9-3-4-10-20(17)26)25(23-18)22(27)21-11-6-12-30-21/h3-13,19,24,26H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNTZTAUWMKKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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